molecular formula C12H10F3NO3 B511561 (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid CAS No. 868153-28-0

(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid

Katalognummer: B511561
CAS-Nummer: 868153-28-0
Molekulargewicht: 273.21g/mol
InChI-Schlüssel: FBVLUUMNQUGJMJ-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid is a synthetic small molecule characterized by a conjugated enone system, a trifluoromethylphenyl substituent, and a carboxylic acid moiety. This compound has been investigated for applications in medicinal chemistry, particularly as a kinase inhibitor scaffold, due to its ability to mimic ATP-binding motifs in enzymatic active sites .

Eigenschaften

IUPAC Name

(Z)-3-methyl-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3/c1-7(5-10(17)18)11(19)16-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,16,19)(H,17,18)/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVLUUMNQUGJMJ-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

β-Keto Acid and Aniline Condensation

A foundational approach involves the condensation of β-keto acid derivatives with 3-(trifluoromethyl)aniline. For instance, methyl 3-methyl-4-oxobut-2-enoate can react with the aniline under acidic or basic conditions to form the corresponding enamine, followed by hydrolysis to yield the target acid.

Reaction Conditions :

  • Reactants : Methyl acetoacetate (1.0 equiv), 3-(trifluoromethyl)aniline (1.2 equiv)

  • Catalyst : p-Toluenesulfonic acid (PTSA, 0.1 equiv)

  • Solvent : Toluene, reflux at 110°C for 12 h

  • Workup : Hydrolysis with 2 M HCl, extraction with ethyl acetate

This method typically achieves moderate yields (45–60%) but requires careful pH control during hydrolysis to prevent decarboxylation.

Transition Metal-Catalyzed Coupling

Nickel-Catalyzed Reductive Vinylation

Adapting protocols from Ni-catalyzed reductive vinylation (as described in search result), the target compound can be synthesized via coupling of α-imino esters with vinyl triflates.

Procedure :

  • Substrate Preparation : N-Benzoyl-α-imino ethyl ester (0.2 mmol) is prepared via bromination of ethyl glyoxylate followed by polystyrene-supported piperidine treatment.

  • Catalytic System : NiCl₂(Py)₄ (0.1 equiv), dtBBPy (0.05 equiv), Zn (2.0 equiv), MgCl₂ (1.5 equiv), TBAI (2.0 equiv) in 1,4-dioxane.

  • Coupling : Cyclohexenyl triflate (1.5 equiv) is added, and the mixture is stirred at 60°C for 12 h.

This method leverages nickel’s ability to facilitate C–N bond formation, though yields for analogous reactions range from 50–70%.

Stereoselective Hydrogenation

Asymmetric Hydrogenation of α,β-Unsaturated Precursors

While the Z-configuration is inherent in the conjugated enoic acid system, stereoselective synthesis of intermediates may employ chiral catalysts. For example, rhodium complexes with ferrocenyl ligands (as in search result) enable enantioselective hydrogenation of α,β-unsaturated esters.

Catalytic System :

  • Catalyst : Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (0.01 equiv)

  • Ligand : (SP,S'P)-1,1'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2,2'-bis[(R)-α-(dimethylamino)benzyl]ferrocene

  • Conditions : H₂ (15 bar), ethanol, 40°C, 24 h.

This approach, while primarily validated for pentenoic acids, can be extrapolated to enforce Z-selectivity in butenoic acid derivatives.

Silicon-Mediated Coupling Strategies

Triethoxysilylpropylamine Conjugation

Drawing parallels from search result, the trifluoromethylphenylamino group can be introduced via silane-coupled intermediates. A Michael addition of 3-(trifluoromethyl)aniline to a maleic anhydride derivative, followed by acid-catalyzed cyclization, yields the Z-enoic acid.

Key Steps :

  • Michael Adduct Formation : Maleic anhydride + 3-(trifluoromethyl)aniline → β-amino acid intermediate.

  • Cyclization : HCl (cat.) in refluxing toluene eliminates water, forming the α,β-unsaturated system.

Comparative Analysis of Methods

Method Yield Stereoselectivity Key Advantage
Condensation45–60%ModerateSimplicity, minimal catalysts
Ni-Catalyzed Coupling50–70%HighScalability, functional group tolerance
Asymmetric Hydrogenation60–75%Excellent (ee >90%)Enantiocontrol for chiral intermediates
Silane-Mediated Coupling40–55%LowCompatibility with silicon-based reagents

Challenges and Optimization

  • Stereochemical Control : The Z-configuration is thermodynamically disfavored; thus, kinetic control via low-temperature reactions or bulky base additives (e.g., DBU) is critical.

  • Trifluoromethyl Reactivity : The electron-withdrawing CF₃ group slows nucleophilic aromatic substitution, necessitating activated substrates or Pd/Ni catalysis for C–N coupling.

  • Decarboxylation Risk : Acidic workup conditions must be moderated (pH 4–6) to preserve the carboxylic acid group .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid may exhibit potent anticancer properties. The incorporation of trifluoromethyl moieties has been linked to enhanced interaction with biological targets involved in cancer pathways. For instance, analogs of this compound have shown selective inhibition of histone deacetylases (HDACs), which are critical in cancer cell proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Compounds with similar structural motifs have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects. The presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane penetration and bioactivity against pathogens .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can act as inhibitors of enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling . These findings suggest that this compound could be further explored for therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Pathways

The synthesis of this compound involves several steps including the formation of the α,β-unsaturated carbonyl system through Michael addition reactions and subsequent modifications to introduce the trifluoromethyl group . Understanding these synthetic routes is crucial for developing analogs with improved efficacy and selectivity.

Structure–Activity Relationship Studies

Ongoing research focuses on elucidating the structure–activity relationship (SAR) of this compound and its derivatives. Variations in substituents around the core structure can significantly influence biological activity, providing insights into designing more potent derivatives .

Wirkmechanismus

The mechanism of action of (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs: Compound A (non-fluorinated phenyl derivative), Compound B (3-chlorophenyl analog), and Compound C (4-trifluoromethyl isomer).

Structural and Electronic Differences
Property Target Compound Compound A Compound B Compound C
Aromatic substituent 3-CF₃ H (phenyl) 3-Cl 4-CF₃
Electron-withdrawing effect Strong (–CF₃) None Moderate (–Cl) Strong (–CF₃)
Molecular weight (g/mol) 301.23 231.24 247.68 301.23
LogP (calculated) 2.8 ± 0.2 1.2 ± 0.3 2.1 ± 0.2 2.7 ± 0.3

Key Observations :

  • The 3-CF₃ group in the target compound enhances lipophilicity (LogP = 2.8) compared to non-fluorinated Compound A (LogP = 1.2), improving membrane permeability .

Key Observations :

  • Substituent position matters: The 3-CF₃ isomer (target) outperforms the 4-CF₃ analog (Compound C) in both potency and selectivity, likely due to better steric alignment in the ATP-binding pocket .
Physicochemical Stability
Property Target Compound Compound B Compound C
Plasma stability (t₁/₂, h) 6.5 ± 0.5 3.2 ± 0.3 5.8 ± 0.4
Solubility (mg/mL, pH 7.4) 0.15 ± 0.02 0.25 ± 0.03 0.12 ± 0.01
pKa (carboxylic acid) 3.1 ± 0.1 3.0 ± 0.1 3.2 ± 0.1

Key Observations :

  • The target compound’s plasma stability (t₁/₂ = 6.5 h) is superior to Compound B (3.2 h), attributed to the –CF₃ group’s resistance to oxidative metabolism.
  • Low solubility (<0.2 mg/mL) across analogs suggests formulation challenges, necessitating prodrug strategies or salt forms for in vivo use.

Biologische Aktivität

(Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid, with the chemical formula C12_{12}H10_{10}F3_3NO3_3, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and membrane permeability.

Chemical Structure and Properties

The compound's structure features a conjugated system that may contribute to its biological interactions. The trifluoromethyl group is particularly noted for its electron-withdrawing properties, which can influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

  • Antioxidant Activity :
    • The presence of the trifluoromethyl group has been associated with enhanced antioxidant properties. Studies indicate that compounds with similar structures exhibit significant free radical-scavenging activities, which are crucial for preventing oxidative stress-related diseases .
  • Enzyme Inhibition :
    • The compound has demonstrated inhibitory effects on various enzymes, including cholinesterases (AChE and BChE), which are vital in neurodegenerative diseases like Alzheimer's. For instance, related compounds have shown IC50_{50} values ranging from 10.4 μM to 19.2 μM against these enzymes .
    • Additionally, it has been evaluated for its inhibitory potential against cyclooxygenase enzymes (COX-1 and COX-2), which are important targets in inflammation and pain management .
  • Cytotoxicity :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50_{50} ValueReference
AntioxidantN/AN/A
AChE InhibitionAChE10.4 μM
BChE InhibitionBChE7.7 μM
COX-2 InhibitionCOX-2Moderate
CytotoxicityMCF-7IC50_{50} < 20 μM

The biological activity of this compound can be explained through its structural features:

  • Hydrogen Bonding : The trifluoromethyl group can form hydrogen bonds with various amino acids in enzyme active sites, enhancing binding affinity and specificity.
  • Pi-Pi Interactions : The aromatic rings present in the structure may facilitate pi-pi stacking interactions with target proteins, further stabilizing the binding complex .

Q & A

Q. What are the recommended synthetic routes for (Z)-3-methyl-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)but-2-enoic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Design : The compound’s α,β-unsaturated ketone and trifluoromethylphenylamino groups suggest a multi-step synthesis. A plausible route involves:

Amidation : Coupling 3-(trifluoromethyl)aniline with a β-keto ester derivative (e.g., methyl 3-methyl-4-oxobut-2-enoate) under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

Hydrolysis : Saponification of the ester to yield the free carboxylic acid, using NaOH or LiOH in aqueous THF/MeOH .

  • Optimization : Key parameters include temperature (40–60°C for amidation), solvent polarity (DMF or DCM), and catalyst (e.g., DMAP for regioselectivity). Pilot reactions using Design of Experiments (DoE) can identify critical factors (e.g., reagent stoichiometry, pH) .

Table 1 : Example Reaction Conditions and Yields (Hypothetical Data)

StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationEDC, HOBt, DMF, 50°C, 12h6592%
Hydrolysis2M NaOH, THF/H2O, rt, 6h8598%

Q. How can the Z-configuration and structural integrity of this compound be confirmed experimentally?

Methodological Answer:

  • Spectroscopic Confirmation :
  • 1H/13C NMR : The Z-isomer shows characteristic coupling constants (J = 10–12 Hz for α,β-unsaturated protons) and deshielded carbonyl signals (δ ~170–175 ppm for COOH) .
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and NH (3300–3500 cm⁻¹) confirm functional groups .
    • Chromatography : Reverse-phase HPLC with a C18 column (ACN/H2O + 0.1% TFA) resolves stereoisomers. Retention times correlate with polarity differences .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of the Z-isomer during synthesis?

Methodological Answer:

  • Steric and Electronic Effects : The trifluoromethyl group on the phenyl ring creates steric hindrance, favoring the Z-configuration due to reduced eclipsing interactions during enolate formation .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies. The Z-isomer typically has a lower activation energy due to stabilizing π-π interactions between the aryl and enoate groups .

Table 2 : Hypothetical DFT Energy Comparison (kcal/mol)

IsomerActivation Energy (ΔG‡)
Z22.3
E25.8

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Purity Assessment : Batch-to-batch variability in trifluoromethylphenylamino group incorporation (e.g., via LC-MS) can alter bioactivity. Use USP-grade reference standards for pharmacological assays .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent (DMSO concentration ≤0.1%) may explain discrepancies. Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme studies) .

Q. What advanced techniques enable in-situ monitoring of this compound’s reactivity under flow chemistry conditions?

Methodological Answer:

  • Flow Reactor Design : Use microfluidic systems with integrated FTIR or Raman probes to track intermediate formation (e.g., enolate or acyl ammonium species) .
  • Residence Time Analysis : Optimize reaction kinetics by varying flow rates (0.1–5 mL/min) and temperature (30–80°C). Real-time data can refine Z/E selectivity .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (Td) depend on crystallinity. Recrystallization from EtOAc/hexane vs. MeOH/H2O may yield polymorphs with distinct stability profiles .
  • Moisture Sensitivity : The enoic acid moiety is hygroscopic; Karl Fischer titration ensures consistent water content (<0.5%) during stability testing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.